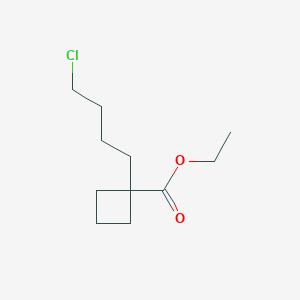
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one can be achieved through various methods. One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with 4-hydroxybenzaldehyde in the presence of a catalytic amount of acetic acid and pyrrolidine in ethanol . This reaction yields (E)-7-hydroxy-3-[3-(4-hydroxyphenyl)acryloyl]-2H-chromen-2-one . Industrial production methods often involve optimizing reaction conditions, such as using green solvents and catalysts, to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds . In biology and medicine, it has been studied for its potential therapeutic effects, including its role in modulating reproductive function, inhibiting prostate growth, and acting as an antioxidant . Additionally, it has applications in the food industry as a dietary supplement due to its health benefits .
Mécanisme D'action
The mechanism of action of 7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one involves its interaction with various molecular targets and pathways. It specifically binds to 5α-dihydrotestosterone (DHT) with high affinity, sequestering it from the androgen receptor . This interaction alters growth and physiological hormone responses regulated by androgens . Additionally, it has a modest affinity for estrogen receptor β, contributing to its estrogenic effects .
Comparaison Avec Des Composés Similaires
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one is unique compared to other similar compounds due to its specific binding affinity for DHT and its dual anti-androgenic and estrogenic effects . Similar compounds include daidzein, genistein, and glycitein, which are also isoflavones found in soybeans . equol’s ability to specifically bind and sequester DHT sets it apart from these other isoflavones .
Propriétés
Formule moléculaire |
C16H12O4 |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
7-hydroxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3 |
Clé InChI |
NWVKVBBNCRPFPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl-](/img/structure/B8527640.png)
![3,6-Dichloro-2-[(4-chlorobenzene-1-sulfonyl)(pyridin-4-yl)methyl]pyridine](/img/structure/B8527648.png)

![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylbut-3-yn-2-ol](/img/structure/B8527662.png)

![((3aR,4S,5R,6aS)-5-Acetoxy-2-oxohexahydro-2H-cyclopenta[b]furan-4-yl)methyl acetate](/img/structure/B8527681.png)
![1-[(4-Butylphenyl)methyl]piperazine](/img/structure/B8527704.png)



